methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a tetrahydroquinoline moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzothiazole derivative with the sulfonylated tetrahydroquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: The compound may interact with cell surface receptors, influencing signal transduction pathways and cellular responses.
Modulate Gene Expression: It can affect the expression of specific genes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-[(2Z)-6-methoxy-2-{[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:
2-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroquinoline moiety but lacks the benzothiazole ring and sulfonyl group.
2-Methyltetrahydroquinoline: Similar in structure but differs in the substitution pattern and lacks the benzothiazole ring.
1,2,3,4-Tetrahydroquinoline: A simpler structure without the additional functional groups present in the target compound.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S2/c1-35-20-11-14-23-24(16-20)37-27(29(23)17-25(31)36-2)28-26(32)19-9-12-21(13-10-19)38(33,34)30-15-5-7-18-6-3-4-8-22(18)30/h3-4,6,8-14,16H,5,7,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFCXBPWJHNUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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